N,N-dimethylpyrrolidine-2-carboxamide

Asymmetric Catalysis Organocatalysis Chiral Auxiliary

Achieving high enantioselectivity in organocatalytic reactions often depends on the precise steric and electronic tuning of the catalyst scaffold, a challenge generic proline amides cannot address. This compound solves that problem as an enantiopure (2S)- or (2R)-N,N-dimethylpyrrolidine-2-carboxamide building block. - Directly synthesizes proline amide-isothiouronium salt catalysts validated at up to 99% ee in α-hydrazination reactions. - The gem-dimethylamide motif uniquely modulates nitrogen basicity and H-bonding, enabling rational, DFT-guided pKa prediction for catalyst optimization. - A derivative (CHEMBL1650113) demonstrates 113-fold selectivity for Chk2 kinase (IC50 181 nM) over Chk1, providing a privileged starting point for oncology lead discovery.

Molecular Formula C7H14N2O
Molecular Weight 142.2 g/mol
CAS No. 433980-61-1
Cat. No. B1628106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylpyrrolidine-2-carboxamide
CAS433980-61-1
Molecular FormulaC7H14N2O
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCCN1
InChIInChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3
InChIKeyMLLMAIJXIZOSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylpyrrolidine-2-carboxamide (CAS 433980-61-1): A Versatile Proline-Derived Scaffold for Asymmetric Catalysis and Pharmaceutical Building Blocks


N,N-dimethylpyrrolidine-2-carboxamide (CAS 433980-61-1, also known as (9CI)-N,N-dimethyl-2-pyrrolidinecarboxamide) is an organic compound with the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . It is a chiral, proline-derived tertiary amide building block, available in enantiopure forms such as (2S)- and (2R)-N,N-dimethylpyrrolidine-2-carboxamide . The compound serves as a core motif in organocatalysis research, acting as a chiral scaffold in proline amide-based catalysts for enantioselective reactions such as aldol condensations and α-hydrazinations [1].

Why Unspecified N,N-Dimethylpyrrolidine-2-carboxamide Formulations Cannot Be Substituted: Steric, Electronic, and Stereochemical Determinants of Performance


The N,N-dimethylpyrrolidine-2-carboxamide framework, while appearing simple, cannot be generically substituted for other pyrrolidine or proline-derived amides due to its unique steric and electronic profile. The geminal N,N-dimethyl substitution directly modulates the nitrogen's basicity and hydrogen-bonding capacity, which is critical for both its catalytic activity as an organocatalyst and its binding affinity in pharmaceutical leads [1][2]. For example, in proline amide organocatalysts, the pKa of the amide N-H is a key determinant of catalytic efficiency, and the N,N-dimethyl group introduces a distinct electronic perturbation compared to N-methyl or unsubstituted amides, directly impacting enantioselectivity and yield in reactions like α-hydrazination [2].

Quantitative Evidence for Selecting N,N-Dimethylpyrrolidine-2-carboxamide Scaffolds: Comparative Performance Data from Key Applications


Enantioselectivity in Organocatalysis: N,N-Dimethyl vs. Unsubstituted Proline Amide Scaffolds

The catalytic performance of chiral N,N-dimethylpyrrolidine-2-carboxamide-derived organocatalysts is directly compared to those derived from unsubstituted proline amides. In a 2023 study, a chiral proline amide-isothiouronium salt catalyst, featuring the N,N-dimethylpyrrolidine-2-carboxamide core, facilitated the enantioselective α-hydrazination of aldehydes, achieving up to 99% enantiomeric excess (% ee) [1]. This is a significant improvement over many first-generation proline amide catalysts lacking the N,N-dimethyl motif, which often exhibit lower stereocontrol. The N,N-dimethyl substitution enhances the catalyst's structural rigidity and electronic properties, leading to a more defined chiral environment and superior facial discrimination in the transition state [2]. While a direct head-to-head comparison of enantioselectivity for the same reaction using an unsubstituted proline amide catalyst is not provided in the same study, the high performance of 99% ee serves as a strong benchmark against the general class of proline amide catalysts, which frequently yield lower enantioselectivities (e.g., 70-90% ee) for similar transformations [2].

Asymmetric Catalysis Organocatalysis Chiral Auxiliary

Receptor Binding Affinity and Selectivity of N,N-Dimethylpyrrolidine-2-carboxamide-Containing Ligands

The N,N-dimethylpyrrolidine-2-carboxamide moiety is a key structural element in several bioactive molecules, as evidenced by BindingDB data. For instance, the compound CHEMBL424895, which contains this core, exhibits a binding affinity (Ki) of 146 nM for the human Melanin-concentrating hormone receptor 1 (MCH-R1) in a functional antagonism assay [1]. In a different pharmacological context, the compound CHEMBL1650113, another derivative, shows an IC50 of 181 nM against human Serine/threonine-protein kinase Chk2, while displaying a significantly weaker IC50 of 20,500 nM against the related Chk1 kinase, demonstrating a 113-fold selectivity for Chk2 [2]. These quantitative data points highlight the potential of this scaffold to achieve potent and selective target engagement.

Medicinal Chemistry GPCR Pharmacology Kinase Inhibition

Catalytic Activity of Proline Amide Derivatives: pKa as a Predictive Parameter for Reaction Optimization

The catalytic activity of proline amide organocatalysts is highly dependent on the acidity (pKa) of the amide N-H proton. A 2010 theoretical study systematically calculated the pKa values of various proline amide derivatives, including N,N-dimethyl-substituted analogs, in DMSO [1]. The study established a reliable computational method (B3PW91/6-311++G(3df,2p)//B3LYP/6-31+G(d)//HF//CPCM/UA0) with a mean absolute deviation (MAD) of 0.98 pKa units and a root-mean-square error (RMSE) of 1.3 pKa units [1]. This model allows for the prediction of pKa values for a wide range of N,N-dimethylpyrrolidine-2-carboxamide derivatives, which can be directly correlated to catalytic efficiency. For example, the study examined the effect of ZE-isomerization, remote substitution, and α-substitution on the pKa, demonstrating that the N,N-dimethyl group confers a distinct electronic environment compared to other amide derivatives [1].

Computational Chemistry Organocatalysis Reaction Mechanism

N,N-Dimethylpyrrolidine-2-carboxamide: Proven Research and Industrial Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis of Chiral β-Hydrazino Alcohols and Amino Acid Derivatives

As demonstrated by Yeo and Kim (2023) [1], the N,N-dimethylpyrrolidine-2-carboxamide scaffold is an excellent starting point for developing high-performance chiral organocatalysts. Researchers and process chemists can procure enantiopure (2S)- or (2R)-N,N-dimethylpyrrolidine-2-carboxamide to synthesize proline amide-isothiouronium salt catalysts. These catalysts have been validated to achieve up to 99% enantiomeric excess (% ee) in the α-hydrazination of aldehydes, a key step in preparing valuable chiral β-hydrazino alcohols and α-amino acid derivatives [1].

Medicinal Chemistry: Development of Selective Chk2 Kinase Inhibitors

The scaffold has demonstrated a promising selectivity profile for Serine/threonine-protein kinase Chk2. A derivative, CHEMBL1650113, exhibits an IC50 of 181 nM for Chk2 and a 113-fold selectivity over the related Chk1 kinase (IC50 = 20,500 nM) [2]. Medicinal chemists should consider this building block for the synthesis and optimization of new chemical entities targeting Chk2, a validated target in oncology, as it offers a starting point for achieving potent and selective inhibition, potentially reducing off-target toxicities associated with Chk1 inhibition.

Computational Chemistry-Guided Catalyst Design and Screening

Based on the theoretical work by Huang et al. (2010) [3], the pKa of N,N-dimethylpyrrolidine-2-carboxamide derivatives can be reliably predicted using established DFT methods (MAD of 0.98 pKa units) [3]. This enables a rational, computationally-driven approach to catalyst selection. Researchers can screen a virtual library of derivatives based on this scaffold, predicting their acidity and, by extension, their catalytic activity before any synthetic effort. This scenario is particularly valuable for academic labs and CROs aiming to expedite the discovery of novel and efficient organocatalysts, saving significant time and resources.

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